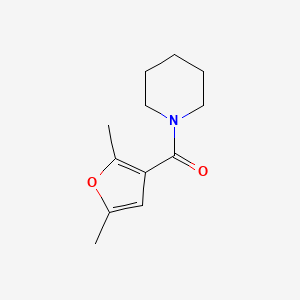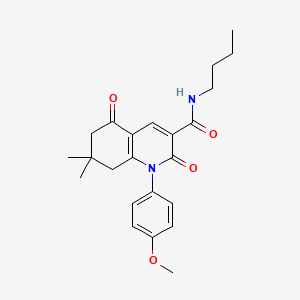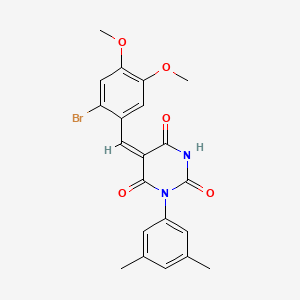![molecular formula C23H17Cl2N3O4 B5201286 2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5201286.png)
2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide, also known as CBB1007, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the family of benzoxazole derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cell survival.
Biochemical and Physiological Effects
2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells and the formation of new blood vessels, which are important for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide in lab experiments is its ability to inhibit inflammation and tumor growth. This makes it a useful tool for studying the mechanisms underlying these processes. However, one limitation of using 2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is its potential toxicity, which can affect the results of experiments.
Orientations Futures
There are several future directions for the study of 2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide. One area of research is the development of more potent and selective derivatives of 2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide for use in scientific research and potential therapeutic applications. Another area of research is the study of the mechanisms underlying the anti-inflammatory and anti-tumor effects of 2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide, which could lead to the development of new therapies for these conditions. Additionally, the potential use of 2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is an area of active research.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide involves the reaction of 2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)aniline with 4-nitrobenzoyl chloride in the presence of a base. The reaction proceeds through an acylation reaction, resulting in the formation of 2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide as a yellow solid.
Applications De Recherche Scientifique
2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-chloro-N-[2-chloro-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O4/c1-12(2)13-4-8-21-20(9-13)27-23(32-21)14-3-7-17(24)19(10-14)26-22(29)16-6-5-15(28(30)31)11-18(16)25/h3-12H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJLXPRBKGMCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(3-ethoxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5201216.png)
![(3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine](/img/structure/B5201231.png)


![1-(4-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B5201253.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5201255.png)
![1-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol hydrochloride](/img/structure/B5201263.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5201276.png)
![2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5201282.png)
![ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate](/img/structure/B5201288.png)

![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201298.png)
